

An In-depth Technical Guide to the Physical and Chemical Properties of Bilobol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bilobol*

Cat. No.: B1231512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilobol is a naturally occurring alkylresorcinol found in the fruit pulp of *Ginkgo biloba*[1][2]. As a member of the phenolic lipids class, it is characterized by a resorcinol ring substituted with a long aliphatic chain[3]. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic and apoptotic effects on various cancer cell lines[4][5]. This technical guide provides a comprehensive overview of the physical and chemical properties of **bilobol**, detailed experimental protocols for its study, and visualizations of its known signaling pathways and experimental workflows.

Chemical and Physical Properties

Bilobol, with the IUPAC name 5-[(8Z)-pentadec-8-enyl]benzene-1,3-diol, is a solid at room temperature. While extensive research has been conducted on its biological activities, specific quantitative data for some of its physical properties, such as melting and boiling points, are not readily available in the cited literature.

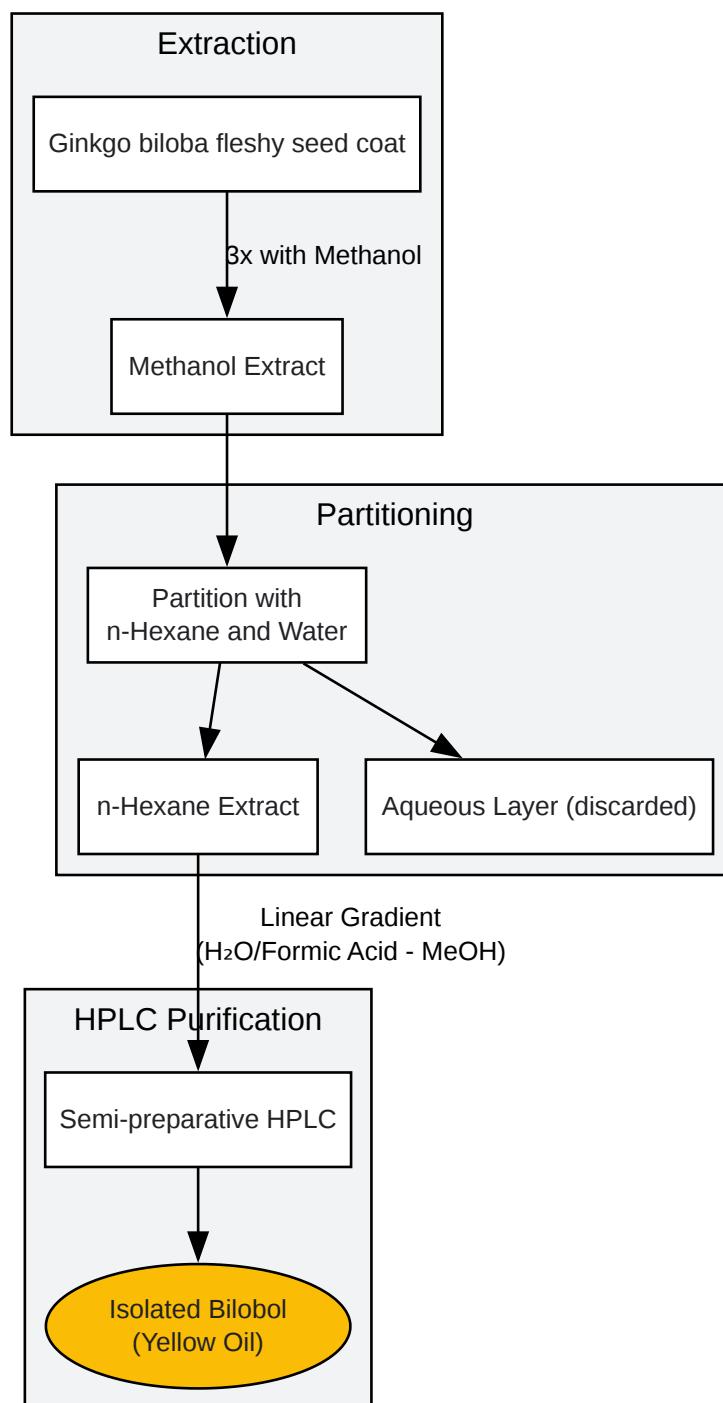
Table 1: General and Physical Properties of Bilobol

Property	Value	Source
Molecular Formula	$C_{21}H_{34}O_2$	[6]
Molar Mass	318.501 g/mol	[2]
Appearance	Yellow oil (isolated form)	[7]
Physical State	Solid	
Solubility	DMSO: 1 mg/mL Water: 0.003336 mg/L at 25 °C (estimated)	
Storage Temperature	-20°C	

Table 2: Spectroscopic Data for Bilobol

Spectroscopic Data	Details	Source
¹ H NMR (Methanol-d ₄ , 600 MHz)	δ 6.12 (2H, d, J = 2.4 Hz, H-4/6), 6.08 (1H, d, J = 2.4 Hz, H-2), 5.34 (2H, m, H-8'/9'), 2.43 (2H, t, J = 7.5 Hz, H-1'), 2.03 (4H, m, H-7'/10'), 1.56 (2H, quintet, J = 7.5 Hz, H-2'), 1.26 – 1.36 (12H, m, -CH ₂ -), 1.31 (2H, m, H-2'), 1.29 (2H, m, H-13'), 0.90 (3H, t, J = 7.2 Hz, H-15')	[7]
¹³ C NMR (Methanol-d ₄ , 125 MHz)	δ 159.40 (C-1/3), 146.43 (C-5), 130.98 and 130.96 (C-8' and 9'), 108.03 (C-4/6), 101.07 (C-2), 37.51 (C-1'), 33.09 (C-13'), 32.60 (C-2'), 30.99, 30.65, 30.51, 30.44, 30.19, 28.29 and 28.26 (C-7' and 10'), 23.88 (C-14'), 14.61 (C-15')	[7]
High-Resolution Mass Spectrometry (HR-APCI-MS)	m/z 317.2476 [M-H] ⁻ (calculated for C ₂₁ H ₃₃ O ₂ , 317.2480)	[7]

Stability and Degradation


Bilobol exhibits gradual degradation in aqueous environments. Studies have shown that it almost completely disappears after 96 hours in water, breaking down into smaller, less toxic aliphatic chains[8]. While specific studies on the photostability and stability of **bilobol** under varying pH conditions are limited, research on related ginkgolic acids suggests thermal stability up to 50-70°C, above which decarboxylation may occur. The stability of bilobalide, another compound from *Ginkgo biloba*, is known to be pH-dependent, showing greater stability in acidic conditions (pH 3) and instability under basic conditions[9].

Experimental Protocols

Extraction and Isolation of Bilobol from *Ginkgo biloba*

The following protocol is based on the method described by Kim et al. (2022)[7].

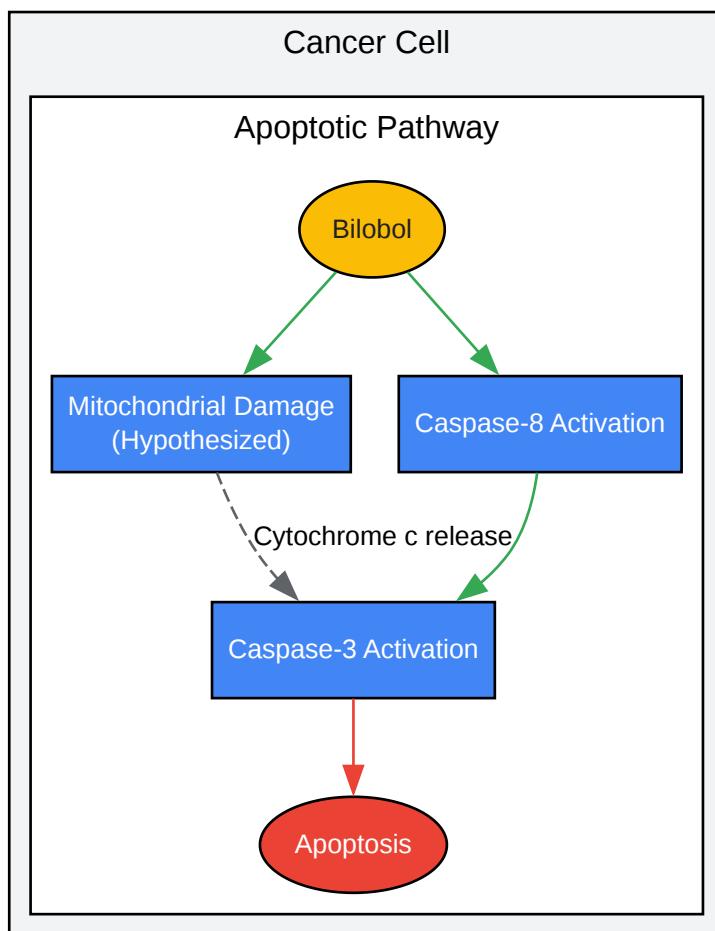
- Extraction: The ripe fleshy seed coat of *Ginkgo biloba* (250 g) is exhaustively extracted three times with 2 L of methanol (MeOH). The filtered MeOH layers are combined and concentrated under reduced pressure to obtain a crude extract.
- Partitioning: The MeOH extract (100.0 g) is partitioned with 400 mL of n-hexane and 300 mL of water to yield an n-hexane extract (53.84 g).
- Chromatographic Separation: An aliquot of the n-hexane extract is repeatedly separated by high-performance liquid chromatography (HPLC).
 - Column: Semi-preparative Atlantis™ column.
 - Mobile Phase: A linear gradient of water containing 0.1% formic acid and methanol (from 10:90 to 100% MeOH) over 70 minutes.
 - Flow Rate: 4.0 mL/min.
 - Detection: 280 nm.
- Isolation: The active compound, **bilobol**, is isolated as a yellow oil.

[Click to download full resolution via product page](#)

Extraction and Isolation Workflow for **Bilobol**.

Western Blot Analysis for Caspase Activation

This protocol is adapted from the methodology used to assess the apoptotic activity of **bilobol**[4][7].


- Cell Treatment: HCT116 human colon cancer cells are treated with 50 µg/mL of **bilobol** for specified time points (e.g., 0, 2, and 4 hours).
- Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the cell lysate is determined.
- SDS-PAGE and Transfer: Twenty micrograms of total cell lysate are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with 5% skim milk and then incubated with primary antibodies against active caspase-3 and active caspase-8.
- Detection: After incubation with a secondary antibody, signals are detected using an enhanced chemiluminescence (ECL) kit.

Biological Activity and Signaling Pathways

Bilobol has demonstrated significant cytotoxic activities against various cancer cells in a dose-dependent manner, with effective concentrations ranging from 15.0 to 50 µg/mL[4]. Its mechanism of action involves the induction of apoptotic cell death.

Apoptotic Signaling Pathway

Bilobol induces apoptosis through the activation of key executioner caspases. Western blot analysis has shown that treatment with **bilobol** leads to a significant increase in the expression of active (cleaved) caspase-3 and active caspase-8 in human colon cancer cells[4]. The detailed molecular mechanism by which **bilobol** initiates this caspase activation is not yet fully elucidated but is hypothesized to involve either direct mitochondrial damage leading to the release of cytochrome c or alterations in the gene expression levels of proteins involved in the cell death machinery[4].

[Click to download full resolution via product page](#)

Proposed Apoptotic Signaling Pathway of **Bilobol**.

Conclusion

Bilobol, a key bioactive constituent of *Ginkgo biloba*, exhibits promising anticancer properties through the induction of apoptosis. This guide provides a foundational understanding of its physical and chemical characteristics, methods for its isolation and analysis, and insights into its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its stability, solubility in various pharmaceutically relevant solvents, and the precise molecular targets in its signaling pathways. The information compiled herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of amyloid- β aggregation and caspase-3 activation by the Ginkgo biloba extract EGb761 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bilobol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Bilobol | C21H34O2 | CID 5281852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic, Mechanistic and Biological Interrogation of Ginkgo biloba Chemical Space en route to (–)-Bilobalide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Bilobol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231512#physical-and-chemical-properties-of-bilobol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com